molecular formula C9H6FN3O4S2 B6244398 3-[(1,3,4-thiadiazol-2-yl)carbamoyl]phenyl fluoranesulfonate CAS No. 2411252-02-1

3-[(1,3,4-thiadiazol-2-yl)carbamoyl]phenyl fluoranesulfonate

Cat. No. B6244398
CAS RN: 2411252-02-1
M. Wt: 303.3
InChI Key:
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Description

3-[(1,3,4-thiadiazol-2-yl)carbamoyl]phenyl fluoranesulfonate, or 3-TFCPF, is a fluorinated sulfonate derivative of a thiadiazole. It is a versatile compound that has been used in a variety of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

3-TFCPF has been used in a variety of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It has been used as a model compound to study the mechanisms of action of other thiadiazole derivatives, as well as to investigate the effects of fluorinated sulfonates on membrane proteins. It has also been studied as a potential therapeutic agent for treating cancer and other diseases.

Mechanism of Action

The mechanism of action of 3-TFCPF is not yet fully understood. However, it is believed to act as an inhibitor of several enzymes, including protein kinases, cyclooxygenases, and phosphatases. It also appears to interact with membrane proteins, which may play a role in its biological activity. Additionally, 3-TFCPF may act as a pro-drug, meaning that it is metabolized into an active form in the body.
Biochemical and Physiological Effects
3-TFCPF has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it has the potential to inhibit the activity of several enzymes, including protein kinases, cyclooxygenases, and phosphatases. It has also been shown to interact with membrane proteins, which may play a role in its biological activity. Additionally, 3-TFCPF has been shown to have anti-inflammatory and anti-cancer activities in animal models.

Advantages and Limitations for Lab Experiments

3-TFCPF has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a relatively low toxicity. Additionally, it has a wide range of potential applications, including studies of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. However, it also has some limitations. For example, its mechanism of action is not yet fully understood, and it has not been extensively studied in humans.

Future Directions

There are several potential future directions for 3-TFCPF research. These include further studies of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, further studies of its potential therapeutic applications, such as its anti-inflammatory and anti-cancer activities, should be conducted. Finally, further research should be conducted to investigate the potential for 3-TFCPF to interact with membrane proteins and other biological targets.

Synthesis Methods

3-TFCPF can be synthesized by a two-step process involving the reaction of 1,3,4-thiadiazole-2-thiol with chloroacetyl chloride and then the reaction of the resulting thiadiazol-2-ylcarbamoyl chloride with fluoranesulfonate. The first step involves the reaction of 1,3,4-thiadiazole-2-thiol with chloroacetyl chloride in the presence of an acid catalyst to produce thiadiazol-2-ylcarbamoyl chloride. The second step involves the reaction of the thiadiazol-2-ylcarbamoyl chloride with fluoranesulfonate to produce 3-TFCPF.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(1,3,4-thiadiazol-2-yl)carbamoyl]phenyl fluoranesulfonate involves the reaction of 3-aminophenyl fluoranesulfonate with 1,3,4-thiadiazol-2-yl isocyanate.", "Starting Materials": [ "3-aminophenyl fluoranesulfonate", "1,3,4-thiadiazol-2-yl isocyanate" ], "Reaction": [ "To a solution of 3-aminophenyl fluoranesulfonate in dry dichloromethane, add 1,3,4-thiadiazol-2-yl isocyanate.", "Stir the reaction mixture at room temperature for 24 hours.", "Concentrate the reaction mixture under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system.", "Obtain the desired product as a white solid." ] }

CAS RN

2411252-02-1

Molecular Formula

C9H6FN3O4S2

Molecular Weight

303.3

Purity

95

Origin of Product

United States

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